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3-(1-(P-tolyl)ethyl)benzaldehyde

Cat. No.: B8207519
M. Wt: 224.30 g/mol
InChI Key: XCIDTICCZNQSOD-UHFFFAOYSA-N
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Description

3-(1-(P-tolyl)ethyl)benzaldehyde is a useful research compound. Its molecular formula is C16H16O and its molecular weight is 224.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16O B8207519 3-(1-(P-tolyl)ethyl)benzaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[1-(4-methylphenyl)ethyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O/c1-12-6-8-15(9-7-12)13(2)16-5-3-4-14(10-16)11-17/h3-11,13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCIDTICCZNQSOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)C2=CC=CC(=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 1 P Tolyl Ethyl Benzaldehyde

Retrosynthetic Analysis of 3-(1-(P-tolyl)ethyl)benzaldehyde

Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available starting materials. This process provides a logical framework for designing a synthetic route.

The primary functional group for disconnection is the aldehyde. An effective retrosynthetic step is a functional group interconversion (FGI) of the aldehyde to a more stable precursor, such as a primary alcohol or a hydroxymethyl group. This precursor can then be oxidized in the final step of the synthesis.

Another key disconnection strategy involves breaking the carbon-carbon bond between the aromatic ring and the aldehyde group. This leads to a nucleophilic aryl species and an electrophilic formyl equivalent. A common and reliable method for this transformation is the reaction of an organometallic reagent, such as an aryllithium or Grignard reagent, with a formylating agent like N,N-dimethylformamide (DMF). rsc.org

A third approach is the disconnection to an aryl halide, which can then be converted to the aldehyde through various carbonylation or formylation reactions. This is a powerful strategy, particularly when utilizing transition metal catalysis.

The 1-(p-tolyl)ethyl side chain can be constructed through several classical carbon-carbon bond-forming reactions. One of the most straightforward methods is a Friedel-Crafts acylation or alkylation. For instance, acylation of a suitable benzene (B151609) derivative with p-toluoyl chloride, followed by reduction of the resulting ketone, would yield the desired side chain. youtube.comchemguide.co.uklibretexts.org

Alternatively, a Grignard reaction between a benzaldehyde (B42025) derivative and a p-tolylmagnesium halide would form a secondary alcohol. missouri.eduart-xy.comkhanacademy.orglibretexts.org Subsequent reduction of this alcohol would furnish the p-tolyl ethyl moiety.

A more modern approach involves a Suzuki cross-coupling reaction. sandiego.edulibretexts.orgmagtech.com.cnyoutube.comacs.org This would involve the coupling of a boronic acid or ester derivative of one aromatic ring with a halide of the other, followed by transformations to generate the ethyl linker.

Direct Formylation and Carbonylation Approaches

Direct formylation and carbonylation reactions offer efficient routes to introduce the aldehyde group onto the aromatic ring in the later stages of the synthesis.

Palladium-catalyzed formylation of aryl halides is a robust method for the synthesis of aromatic aldehydes. organic-chemistry.orgnih.gov This reaction typically involves the use of carbon monoxide or a CO surrogate. A plausible synthetic precursor for this compound would be 1-bromo-3-(1-(p-tolyl)ethyl)benzene.

The reaction is generally carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The conditions are typically mild, and the reaction tolerates a wide range of functional groups. nih.govnih.govscispace.comliverpool.ac.uk

Table 1: Representative Conditions for Palladium-Catalyzed Formylation

Parameter Condition
Catalyst Palladium(II) acetate
Ligand Di(1-adamantyl)-n-butylphosphine (cataCXium A)
CO Source Carbon monoxide gas
Base N,N,N',N'-Tetramethylethylenediamine (TMEDA)
Solvent Toluene (B28343)
Temperature 100 °C

| Pressure | 5 bar (CO/H2) |

This table presents typical conditions for palladium-catalyzed formylation of aryl bromides and is intended to be illustrative. liverpool.ac.uk

Reductive carbonylation offers an alternative to using gaseous carbon monoxide. In these reactions, a CO surrogate, such as ethyl chloroformate, can be employed. nih.gov Nickel-catalyzed reductive carbonylation of alkyl halides has been demonstrated as an effective method for ketone synthesis and can be adapted for aldehyde synthesis. libretexts.orgnih.gov

For the synthesis of the target molecule, a precursor like 1-(bromomethyl)-3-(1-(p-tolyl)ethyl)benzene could potentially undergo reductive carbonylation to yield the corresponding aldehyde.

Table 2: Nickel-Catalyzed Reductive Carbonylation Components

Component Example
Catalyst Nickel(II) chloride
Ligand 4,4'-Di-tert-butyl-2,2'-bipyridine
Reducing Agent Zinc powder
CO Source Ethyl chloroformate

| Solvent | N,N-Dimethylformamide (DMF) |

This table illustrates typical components for a nickel-catalyzed reductive carbonylation and is for representative purposes. nih.gov

Transition-metal-free formylation provides a valuable alternative, often relying on the reactivity of organometallic reagents. google.comrsc.org A common method involves the lithiation of an aryl halide or the direct deprotonation of an aromatic C-H bond, followed by quenching with an electrophilic formylating agent like DMF. rsc.orgcommonorganicchemistry.com

To synthesize this compound via this method, 1-bromo-3-(1-(p-tolyl)ethyl)benzene could be treated with an organolithium reagent, such as n-butyllithium, at low temperature to generate the corresponding aryllithium species. Subsequent reaction with DMF would produce the desired aldehyde after aqueous workup.

Table 3: Typical Reagents for Transition-Metal-Free Formylation

Reagent Function
n-Butyllithium Lithiating agent
N,N-Dimethylformamide (DMF) Formylating agent
Tetrahydrofuran (THF) Solvent

This table lists common reagents used in transition-metal-free formylation via lithiation and is for illustrative purposes. commonorganicchemistry.com

Alkylation and Acylation Routes for Aromatic Functionalization

Friedel-Crafts reactions and subsequent modifications are cornerstone strategies for attaching alkyl and acyl groups to aromatic rings.

The Friedel-Crafts reaction involves the alkylation or acylation of an aromatic ring using an alkyl halide or acyl halide in the presence of a strong Lewis acid catalyst, such as aluminum chloride. wikipedia.orgquora.com For the synthesis of this compound, a Friedel-Crafts approach could theoretically be employed to create the diarylethane skeleton.

A plausible strategy would involve the reaction of a substituted benzene with an appropriate electrophile. For instance, the alkylation of 3-ethylbenzaldehyde (B1676439) with a p-tolyl-containing electrophile, or the alkylation of an ethyl-substituted benzene derivative with a p-tolyl-containing aldehyde precursor, could be envisioned. However, Friedel-Crafts alkylations are often complicated by issues such as polysubstitution, as the product is typically more nucleophilic than the starting material, and carbocation rearrangements. wikipedia.orgquora.com

A related approach, the Gattermann-Koch reaction, synthesizes benzaldehyde from benzene using carbon monoxide and hydrogen chloride under high pressure, catalyzed by aluminum chloride and cuprous chloride. wikipedia.org However, direct formylation via a standard Friedel-Crafts reaction using formyl chloride is not feasible because formyl chloride is unstable and readily decomposes to carbon monoxide and HCl. quora.com

Table 1: Hypothetical Friedel-Crafts Precursors and Catalysts

Aromatic Substrate Alkylating/Acylating Agent Lewis Acid Catalyst Potential Issues
Toluene 3-Formylphenylethyl chloride AlCl₃ Rearrangement, formyl group reactivity
Benzaldehyde 1-(p-tolyl)ethanol H₂SO₄, FeCl₃ Deactivation by aldehyde group, low yield quora.comresearchgate.net
Benzene 1-(p-tolyl)ethyl chloride AlCl₃ Polysubstitution, subsequent formylation needed

A highly effective strategy for introducing a benzaldehyde functionality is through the selective oxidation of a methyl group on a pre-assembled aromatic scaffold. Assuming the synthesis of a precursor like 3-(1-(p-tolyl)ethyl)toluene, the methyl group can be converted to an aldehyde using specific oxidation methods that avoid over-oxidation to a carboxylic acid.

Etard Reaction: This reaction involves the direct oxidation of an aromatic methyl group to an aldehyde using chromyl chloride (CrO₂Cl₂). wikipedia.org The reaction proceeds by forming an intermediate Étard complex, which is then decomposed under reducing conditions (e.g., aqueous sodium sulfite) to yield the aldehyde. wikipedia.orgunacademy.com This method is particularly useful for converting substituted toluenes to their corresponding benzaldehydes. researchgate.netcdnsciencepub.comcdnsciencepub.com

Chromic Oxide in Acetic Anhydride (B1165640): An alternative method involves using chromic oxide (CrO₃) in acetic anhydride. stackexchange.comvedantu.com This process converts the toluene derivative to a benzylidene diacetate intermediate. quora.comdoubtnut.com This intermediate protects the aldehyde from further oxidation and can be subsequently hydrolyzed with an aqueous acid to furnish the desired benzaldehyde. stackexchange.comvedantu.com

Table 2: Comparison of Selective Oxidation Methods for Toluene Derivatives

Method Reagent(s) Solvent(s) Intermediate Key Features
Etard Reaction Chromyl chloride (CrO₂Cl₂) CCl₄, CS₂ wikipedia.orgunacademy.com Étard complex (precipitate) wikipedia.org Direct oxidation; avoids over-oxidation to carboxylic acid. wikipedia.org
CrO₃ Oxidation Chromic oxide (CrO₃), Acetic anhydride ((CH₃CO)₂O) Acetic anhydride stackexchange.comquora.com Benzylidene diacetate quora.comvedantu.com Intermediate protects aldehyde; hydrolysis step required. stackexchange.com

Multicomponent Reactions (MCRs) and Cascade Processes

MCRs offer an efficient approach to building molecular complexity by combining three or more reactants in a single operation, saving time and resources. nih.gov

Condensation reactions are fundamental in organic synthesis for forming carbon-carbon bonds. Benzaldehydes are common substrates in various named condensation reactions.

Benzoin Condensation: This reaction involves the coupling of two aromatic aldehydes in the presence of a nucleophilic catalyst like cyanide or a thiamine-derived N-heterocyclic carbene to form an α-hydroxy ketone. libretexts.orgwikipedia.org

Aldol Condensation: An enolate ion reacts with a carbonyl compound, such as benzaldehyde, to form a β-hydroxy aldehyde or ketone. chemcess.com

Perkin Condensation: This reaction produces an α,β-unsaturated carboxylic acid from the condensation of an aromatic aldehyde with an acid anhydride. chemcess.com

Knoevenagel Condensation: This involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group, often catalyzed by a weak base. rsc.org This reaction is a frequent step in multicomponent reaction cascades. rsc.orgresearchgate.net

While these reactions illustrate the utility of the benzaldehyde functional group as a synthetic handle, they are typically used to further elaborate a pre-existing benzaldehyde derivative rather than construct the core this compound structure itself.

Modern synthetic chemistry emphasizes efficiency through one-pot protocols, where multiple reaction steps are performed in the same vessel. A notable one-pot procedure for synthesizing functionalized benzaldehydes has been developed that involves the reduction of a Weinreb amide to a stable aluminum hemiaminal intermediate. acs.orgrug.nlnih.gov This intermediate acts as a protected aldehyde, allowing for a subsequent cross-coupling reaction with a potent organometallic reagent (like an organolithium compound) to introduce various alkyl or aryl substituents. acs.orgresearchgate.net This method is rapid and versatile, providing a powerful route to a wide array of substituted benzaldehydes. acs.orgrug.nl

Multicomponent reactions are also widely used to generate complex heterocyclic systems starting from simple aldehydes, malononitrile (B47326), and other building blocks, often in a single, efficient step. nih.govresearchgate.netresearchgate.netnih.gov

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes by preventing waste, maximizing atom economy, and using less hazardous substances. numberanalytics.com These principles are increasingly applied to the synthesis of aromatic aldehydes.

Key green strategies include:

Use of Safer Oxidants: Replacing toxic, heavy-metal-based oxidants like chromium reagents with more environmentally benign alternatives such as hydrogen peroxide (H₂O₂) or even ambient air (O₂). teknoscienze.comacs.org Vanadium-based catalysts have been used with H₂O₂ in biphasic systems to achieve highly selective toluene oxidation to benzaldehyde with no organic solvents. mdpi.comresearchgate.net

Catalytic Processes: Employing catalytic amounts of reagents instead of stoichiometric ones reduces waste. numberanalytics.com Photocatalytic methods using materials like graphitic carbon nitride (g-C₃N₄) nanosheets can drive the selective oxidation of toluene to benzaldehyde using oxygen as the oxidant under light irradiation. rsc.org

Sustainable Solvents and Feedstocks: Replacing volatile organic solvents with greener alternatives like water or ionic liquids and exploring the use of renewable feedstocks, such as biomass, for producing aromatic aldehydes. numberanalytics.comscielo.org.mxrsc.org

Table 3: Green Chemistry Approaches in Aromatic Aldehyde Synthesis

Green Approach Example Method Oxidant Advantages
Benign Oxidants V-catalyzed oxidation in a biphasic system mdpi.com H₂O₂ High selectivity, avoids organic solvents.
Catalyst-Free Oxidation Oxidation in dimethyl sulfoxide (B87167) (DMSO) acs.org Air No external catalyst needed, low cost, safe.
Photocatalysis Oxidation over g-C₃N₄ nanosheets rsc.org O₂ Uses light energy, metal-free catalyst, high selectivity.
Biomass Conversion Oxidative catalytic fractionation of lignocellulose rsc.org O₂ (aerobic) Uses renewable feedstock, reduces reliance on petrochemicals.

Solvent-Free and Catalyst-Free Methodologies

The development of solvent-free and catalyst-free reactions represents a significant advancement in green chemistry, aiming to reduce environmental pollution and simplify reaction procedures. These reactions often proceed under thermal conditions or with mechanical grinding (mechanochemistry), which provides the necessary energy to overcome activation barriers.

One potential catalyst-free approach for a related class of compounds involves the three-component reaction of amines, aromatic aldehydes, and α-ketoamides to produce highly functionalized 2,3-dihydropyrroles. This atom-economical reaction proceeds without a catalyst and is highly stereoselective researchgate.net. While not directly resulting in this compound, the principles of catalyst-free multi-component reactions could be adapted. For instance, a hypothetical reaction could involve the condensation of appropriate precursors under solvent-free conditions, potentially initiated by heat or mechanical force.

Another relevant area is the use of ionic liquids as recyclable catalysts, which can sometimes be used in such minimal quantities that the reaction is considered pseudo-catalyst-free, especially under solvent-free conditions. For example, the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) has been achieved using [Et3NH][HSO4] as a recyclable catalyst under solvent-free conditions at 90 °C researchgate.net.

The following table summarizes a representative catalyst-free reaction, illustrating the potential for high yields and efficiency without the need for a dedicated catalyst.

ReactantsProductConditionsYieldReference
Amines, Aromatic Aldehydes, α-KetoamidesFully substituted 2,3-dihydropyrrolesOne-step, Room TemperatureHigh researchgate.net
Benzaldehyde, Ethyl Acetoacetate, Hydrazine Hydrate, [Et3NH][HSO4]4,4′-(arylmethylene)bis(1H-pyrazol-5-ols)90 °C, Solvent-free94% researchgate.net

Utilization of Environmentally Benign Reagents and Solvents

The use of non-toxic, renewable, and biodegradable reagents and solvents is a cornerstone of green chemistry. Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. Research has demonstrated that many organic reactions, including multi-component reactions for synthesizing heterocyclic compounds, can be efficiently carried out in water dbu.de.

A direct and green route for the synthesis of p-methyl benzaldehyde from acetaldehyde (B116499) has been reported using a diphenyl prolinol trimethylsilyl (B98337) ether catalyst. nih.gov This process boasts up to 90% selectivity at a high conversion rate of 99.8% nih.gov. This highlights the potential for using bio-derived starting materials and organocatalysts to produce substituted benzaldehydes.

Furthermore, the use of agro-waste-based catalysts in benign solvents like glycerol (B35011) is gaining traction. For example, the synthesis of 3-methyl-4-(hetero)arylmethylene isoxazole-5(4H)-ones has been achieved through a multi-component reaction using an agro-waste catalyst in glycerol, yielding products in high yields (86–92%) nih.gov. This approach avoids hazardous solvents and utilizes a renewable resource as the reaction medium nih.gov.

The following table presents examples of syntheses utilizing green reagents and solvents.

ReactionGreen Reagent/SolventConditionsProduct YieldReference
Synthesis of p-methyl benzaldehyde from acetaldehydeDiphenyl prolinol trimethylsilyl ether (catalyst)20°C to 60°C, "one-pot, two-step"90% nih.gov
Synthesis of 3-methyl-4-(hetero)arylmethylene isoxazole-5(4H)-onesAgro-waste catalyst, Glycerol (solvent)60 °C, Stirring86-92% nih.gov
Synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols)[Et3NH][HSO4] (recyclable catalyst)90 °C, Solvent-freeHigh researchgate.net

Microwave-Assisted and Ultrasound-Promoted Syntheses

Microwave irradiation and ultrasound have emerged as powerful tools in organic synthesis, offering significant rate enhancements, higher yields, and often cleaner reactions compared to conventional heating methods. ajrconline.org

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis utilizes the ability of polar molecules to transform electromagnetic energy into heat, leading to rapid and uniform heating of the reaction mixture. This technique has been successfully applied to a wide range of reactions, including multi-component syntheses. For instance, a three-step, one-pot microwave-assisted synthesis of 3-thio-1,2,4-triazoles was completed in 20-25 minutes, a stark contrast to the 26 hours required by conventional methods biotage.co.jp. Similarly, the synthesis of toxoflavin (B1683212) derivatives has been achieved using a microwave-assisted approach that involves the de novo generation of the heterocyclic scaffold researchgate.net. A general observation is that microwave assistance can dramatically reduce reaction times and improve yields ajrconline.org.

Ultrasound-Promoted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can promote reactions through the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extreme temperatures and pressures, leading to enhanced reaction rates. The synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones has been efficiently catalyzed by triethylamine (B128534) in ethanol (B145695) under ultrasonic irradiation, offering advantages such as the use of an inexpensive catalyst and an environmentally benign solvent nih.gov. Another example is the ultrasound-promoted synthesis of 3-trichloromethyl-5-alkyl(aryl)-1,2,4-oxadiazoles, which resulted in better yields and shorter reaction times compared to conventional methods nih.gov.

The table below provides a comparative look at conventional versus microwave-assisted synthesis for a representative reaction.

Reaction TypeConventional Method TimeMicrowave-Assisted TimeYield ImprovementReference
Synthesis of 3-thio-1,2,4-triazoles26 hours20-25 minutesSignificant biotage.co.jp
Synthesis of various traditional compounds30-60 minutes (reflux)10-15 minutesHigher yields ajrconline.org

Chemical Reactivity and Transformation Studies of 3 1 P Tolyl Ethyl Benzaldehyde

Transformations of the Aromatic Rings and Side Chain

The molecule contains two distinct aromatic rings, each with its own susceptibility to electrophilic attack, governed by the electronic effects of its substituents.

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.com The existing substituents on the ring determine both the rate of reaction and the position of the incoming electrophile (regioselectivity). fiveable.mewikipedia.org

Reactivity of the Benzaldehyde (B42025) Ring: This ring is substituted with two groups:

Aldehyde group (-CHO): This is a powerful electron-withdrawing group and is strongly deactivating towards EAS. It directs incoming electrophiles to the meta position relative to itself. libretexts.orglibretexts.org

1-(p-tolyl)ethyl group: This is an alkyl group, which is electron-donating through an inductive effect and hyperconjugation. It is therefore an activating group and directs incoming electrophiles to the ortho and para positions. libretexts.orglibretexts.org

The aldehyde group is at position 1, and the alkyl group is at position 3. The powerful deactivating nature of the aldehyde group is expected to dominate, making this ring significantly less reactive than benzene. Any substitution that does occur would be directed by a combination of these effects. The positions ortho and para to the activating alkyl group (positions 2, 4, and 6) are also the positions ortho and para to the deactivating aldehyde group. The meta-directing influence of the aldehyde targets positions 5. Given the strong deactivation by the aldehyde group, substitution on this ring is predicted to be difficult.

Reactivity of the p-Tolyl Ring: This ring is substituted with two groups:

Methyl group (-CH₃): This is a classic activating, ortho, para-directing group. ucalgary.ca

ReactionReagent(s)Predicted Major Product(s)
NitrationHNO₃, H₂SO₄3-(1-(4-Methyl-3-nitrophenyl)ethyl)benzaldehyde
BrominationBr₂, FeBr₃3-(1-(3-Bromo-4-methylphenyl)ethyl)benzaldehyde
Friedel-Crafts AlkylationR-Cl, AlCl₃3-(1-(3-Alkyl-4-methylphenyl)ethyl)benzaldehyde
Friedel-Crafts AcylationRCOCl, AlCl₃3-(1-(3-Acyl-4-methylphenyl)ethyl)benzaldehyde

This table summarizes the predicted regiochemical outcomes for electrophilic aromatic substitution, with substitution favored on the more activated p-tolyl ring.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. labfind.co.kr The reactivity of 3-(1-(p-tolyl)ethyl)benzaldehyde in these transformations would primarily depend on the presence of a suitable leaving group (like a halide or a triflate) on one of its aromatic rings. Assuming a derivative, such as 3-(1-(p-tolyl)ethyl)bromobenzaldehyde, were used, it could readily participate in reactions like the Suzuki and Heck couplings.

The Suzuki reaction involves the cross-coupling of an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. arctomsci.com It is a versatile method for creating biaryl linkages. sigmaaldrich.com For a hypothetical bromo-derivatized this compound, a Suzuki coupling could be employed to introduce a wide array of substituents. The general catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the boronic acid (in the presence of a base) and reductive elimination to yield the coupled product and regenerate the catalyst. boroncore.com

The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene, also using a palladium catalyst. bldpharm.com This reaction would allow for the introduction of vinyl groups onto the benzaldehyde ring of a halogenated precursor. The mechanism proceeds via oxidative addition of palladium(0) to the aryl halide, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product.

The aldehyde functional group in this compound is generally tolerant of these reaction conditions, although protection may be necessary in some cases to prevent side reactions. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity in both Suzuki and Heck reactions. sigmaaldrich.com

Table 1: Illustrative Suzuki Coupling Reaction Conditions for a Hypothetical Aryl Bromide

EntryAryl Boronic AcidPalladium Catalyst (mol%)Ligand (mol%)BaseSolventYield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene (B28343)/H₂O>95
24-Methoxyphenylboronic acidPd₂(dba)₃ (1)XPhos (3)Cs₂CO₃Dioxane>90
3Thiophene-2-boronic acidPd(dppf)Cl₂ (3)-K₂CO₃DME/H₂O>85

This table presents typical conditions for Suzuki reactions on various aryl bromides and is intended to be illustrative of the potential reactivity of a halogenated derivative of this compound.

Table 2: Representative Heck Reaction Conditions for a Hypothetical Aryl Bromide

EntryAlkenePalladium Catalyst (mol%)Ligand (mol%)BaseSolventYield (%)
1StyrenePd(OAc)₂ (1)P(o-tolyl)₃ (2)Et₃NDMF>90
2n-Butyl acrylatePd(OAc)₂ (2)-NaOAcDMA>95
31-OctenePdCl₂(PPh₃)₂ (3)-K₂CO₃Acetonitrile>80

This table displays common conditions for Heck reactions on various aryl bromides and serves as a model for the potential reactivity of a halogenated derivative of this compound.

Functionalization of the Ethyl Side Chain

The ethyl side chain of this compound possesses a benzylic hydrogen atom, which is a prime site for functionalization due to the stability of the resulting benzylic radical or ionic intermediates.

One potential transformation is the oxidation of the benzylic C-H bond. Using common oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium-based reagents could potentially lead to the formation of a ketone, 3-(1-oxo-1-(p-tolyl)ethyl)benzaldehyde. Milder, more selective methods employing catalytic systems, for instance, with N-hydroxyphthalimide (NHPI), could also be explored to achieve this transformation under less harsh conditions.

Another avenue for functionalization is free-radical halogenation . Reactions with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a radical initiator like AIBN (azobisisobutyronitrile) or light would be expected to selectively introduce a halogen atom at the benzylic position. This would yield 3-(1-bromo-1-(p-tolyl)ethyl)benzaldehyde, a versatile intermediate for subsequent nucleophilic substitution or elimination reactions.

More advanced palladium-catalyzed C-H activation/functionalization reactions could also be envisioned. While challenging, direct arylation or alkenylation at the benzylic position could be possible using specialized palladium catalysts and directing groups. Such reactions represent a cutting-edge area of organic synthesis and would offer an efficient way to build molecular complexity from the parent compound.

Table 3: Potential Reactions for the Functionalization of the Ethyl Side Chain

Reaction TypeReagent(s)Potential Product
OxidationKMnO₄, heat3-(1-Oxo-1-(p-tolyl)ethyl)benzaldehyde
HalogenationNBS, AIBN3-(1-Bromo-1-(p-tolyl)ethyl)benzaldehyde
Nucleophilic Substitution (on halogenated intermediate)NaCN3-(1-Cyano-1-(p-tolyl)ethyl)benzaldehyde

This table outlines plausible transformations of the ethyl side chain based on the known reactivity of benzylic C-H bonds.

Spectroscopic Characterization and Structural Elucidation of 3 1 P Tolyl Ethyl Benzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular structure can be assembled.

In the ¹H NMR spectrum of 3-(1-(p-tolyl)ethyl)benzaldehyde, specific signals are anticipated that correspond to the distinct types of protons in the molecule. The chemical shift (δ) of each signal, reported in parts per million (ppm), indicates the electronic environment of the protons. The integration of the peak area reveals the relative number of protons for each signal, and the splitting pattern (multiplicity) provides information about adjacent protons.

The predicted ¹H NMR signals are as follows:

Aldehydic Proton (-CHO): A singlet is expected at a downfield chemical shift, typically between 9.9 and 10.1 ppm. This significant downfield shift is due to the strong deshielding effect of the electronegative oxygen atom and the magnetic anisotropy of the carbonyl group.

Aromatic Protons (Benzaldehyde Ring): The protons on the 3-substituted benzaldehyde (B42025) ring are expected to appear in the aromatic region (7.2-7.9 ppm). Due to the substitution pattern, they would likely present as complex multiplets. The proton ortho to the aldehyde group (at C2) would be the most downfield, followed by the protons at C4, C5, and C6.

Aromatic Protons (p-tolyl Ring): The p-substituted tolyl ring has a higher degree of symmetry. This would result in two distinct signals, each integrating to two protons. They would appear as two doublets in the range of 7.0-7.3 ppm, a characteristic AA'BB' system.

Methine Proton (-CH-): The single proton of the ethyl bridge is attached to two aromatic rings. It is expected to appear as a quartet (due to coupling with the adjacent methyl group) in the range of 4.1-4.3 ppm.

Methyl Protons (-CH₃ on ethyl group): The three protons of the methyl group on the ethyl bridge will be coupled to the methine proton, resulting in a doublet around 1.6-1.8 ppm.

Methyl Protons (-CH₃ on tolyl group): The protons of the methyl group attached to the p-tolyl ring are expected to appear as a singlet in the upfield region of the aromatic spectrum, around 2.3-2.4 ppm.

Predicted ¹H NMR Data Table for this compound

Signal AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
Aldehyde-H9.9 – 10.1Singlet (s)1H
Aromatic-H (Benzaldehyde ring)7.2 – 7.9Multiplet (m)4H
Aromatic-H (p-tolyl ring)7.0 – 7.3Doublet (d)4H
Methine-H4.1 – 4.3Quartet (q)1H
Tolyl-CH₃2.3 – 2.4Singlet (s)3H
Ethyl-CH₃1.6 – 1.8Doublet (d)3H

The predicted ¹³C NMR signals are as follows:

Carbonyl Carbon (-CHO): The aldehyde carbon is the most deshielded and is expected to appear significantly downfield, in the range of 190-193 ppm.

Aromatic Carbons: The twelve aromatic carbons will produce signals between 125 and 145 ppm. The carbon attached to the aldehyde group (C3 of the benzaldehyde ring) and the carbon attached to the ethyl group (C1 of the benzaldehyde ring) will be distinct, as will the quaternary carbons of the p-tolyl ring. The chemical shifts of the other aromatic carbons will vary based on their position relative to the substituents.

Methine Carbon (-CH-): The methine carbon of the ethyl bridge is expected around 45-50 ppm.

Methyl Carbons (-CH₃): The two methyl carbons will appear in the most upfield region of the spectrum. The tolyl methyl carbon is anticipated around 21 ppm, while the ethyl methyl carbon would be at a slightly lower field, around 22-25 ppm.

Predicted ¹³C NMR Data Table for this compound

Signal AssignmentPredicted Chemical Shift (δ, ppm)
Carbonyl C190 – 193
Aromatic C (Quaternary)135 – 145
Aromatic C-H125 – 135
Methine C45 – 50
Ethyl-CH₃22 – 25
Tolyl-CH₃~21

To definitively assign the proton and carbon signals and confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through two or three bonds). For this compound, a key cross-peak would be observed between the methine proton (quartet at ~4.2 ppm) and the adjacent ethyl-methyl protons (doublet at ~1.7 ppm). Correlations between the coupled aromatic protons on both rings would also help in their specific assignment.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond C-H coupling). It would allow for the unambiguous assignment of each protonated carbon signal. For example, the proton signal at ~2.3 ppm would correlate to the carbon signal at ~21 ppm, confirming the tolyl-CH₃ group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges (two or three bonds). This is crucial for connecting the different fragments of the molecule. Key HMBC correlations would include:

The aldehydic proton (~10.0 ppm) to the quaternary aromatic carbon C3.

The methine proton (~4.2 ppm) to the carbons of both the benzaldehyde and p-tolyl rings, confirming the bridge between the two aromatic systems.

The tolyl-methyl protons (~2.3 ppm) to the quaternary carbon of the tolyl ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and can provide structural information based on its fragmentation patterns.

High-Resolution Mass Spectrometry provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental composition. For this compound (C₁₆H₁₆O), the expected exact mass of the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ would be calculated and compared to the measured value. This comparison would either confirm or refute the proposed molecular formula with a high degree of confidence, typically within a few parts per million (ppm).

GC-MS combines gas chromatography for separating components of a mixture with mass spectrometry for their detection and identification. For a purified sample, GC-MS provides the mass spectrum, which shows the fragmentation pattern of the molecule under electron ionization (EI).

The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z = 224. The fragmentation pattern would likely involve characteristic losses:

Loss of H atom: A peak at m/z = 223 ([M-H]⁺), corresponding to the loss of the aldehydic hydrogen.

Loss of CHO group: A peak at m/z = 195 ([M-CHO]⁺).

Benzylic cleavage: The most significant fragmentation would likely be the cleavage of the bond between the ethyl bridge and one of the aromatic rings. This would lead to a prominent peak at m/z = 105 (tolyl-CH-CH₃ fragment) or m/z = 119 (benzaldehyde-CH-CH₃ fragment). The most stable fragment, likely the tropylium (B1234903) ion derived from the tolyl group, would be particularly abundant. For instance, cleavage to form the p-tolylethyl cation would result in a base peak at m/z = 119.

This comprehensive analysis of predicted spectroscopic data provides a robust framework for the structural confirmation of this compound.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both IR and Raman techniques, is instrumental in identifying the functional groups and probing the molecular vibrations of this compound. The spectra are characterized by a combination of high-frequency stretches and lower-frequency bending and deformation modes originating from the aldehyde group, the two aromatic rings, and the connecting alkyl chain.

Vibrational Mode Assignments and Functional Group Characterization

The IR and Raman spectra of this compound are expected to exhibit a series of characteristic bands that confirm its structure. The most diagnostic of these are associated with the aldehyde functional group and the substituted aromatic rings.

The aldehyde group gives rise to highly characteristic vibrations. A strong absorption in the IR spectrum is anticipated in the range of 1700-1710 cm⁻¹ due to the C=O stretching vibration. bldpharm.com Its position, slightly lowered from a typical aliphatic aldehyde, is indicative of conjugation with the benzene (B151609) ring. bldpharm.com Furthermore, the aldehyde C-H stretch typically appears as a distinctive pair of medium-intensity bands between 2700-2760 cm⁻¹ and 2800-2860 cm⁻¹. bldpharm.com

Vibrations associated with the aromatic systems are also prominent. The aromatic C-H stretching vibrations are expected to appear as a group of bands above 3000 cm⁻¹. docbrown.info The C=C stretching vibrations within the benzene and tolyl rings will produce a set of absorptions in the 1450–1625 cm⁻¹ region. docbrown.info The substitution pattern on the rings can be inferred from the out-of-plane C-H bending vibrations in the 690-900 cm⁻¹ range. The meta-substitution on the benzaldehyde ring and para-substitution on the tolyl ring will give rise to specific patterns in this fingerprint region.

The ethyl bridge and methyl group will contribute C-H stretching vibrations from their sp³-hybridized carbons, typically observed in the 2850–2960 cm⁻¹ region, potentially overlapping with the aldehyde C-H stretch.

In Raman spectroscopy, the aromatic ring vibrations are often strong. A prominent feature is the ring "breathing" mode, expected around 990-1010 cm⁻¹. The symmetric C-H stretching of the aromatic rings would be visible near 3060 cm⁻¹. nih.gov

Table 1: Expected Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Vibrational Mode Assignment
~3060 Medium Aromatic C-H Stretch
2960-2850 Medium-Weak Aliphatic C-H Stretch (ethyl & methyl)
~2820, ~2730 Medium, Sharp Aldehyde C-H Stretch (Fermi resonance doublet)
~1705 Strong Aldehyde C=O Stretch (conjugated)
1605, 1585, 1475 Medium-Strong Aromatic C=C Ring Stretch
~830 Strong p-Substituted Ring C-H Out-of-Plane Bend
~780, ~690 Strong m-Substituted Ring C-H Out-of-Plane Bend

Table 2: Expected Raman Shifts for this compound

Wavenumber (cm⁻¹) Intensity Vibrational Mode Assignment
~3060 Strong Aromatic C-H Symmetric Stretch
~2930 Medium Aliphatic C-H Stretch
~1605 Strong Aromatic C=C Ring Stretch
~1000 Strong Aromatic Ring Breathing (Trigonal)
~830 Medium p-Substituted Ring Deformation

Advanced Structural Characterization Techniques

To move beyond functional group identification and determine the precise three-dimensional arrangement of atoms and the electronic properties of the molecule, advanced techniques such as X-ray crystallography and UV-Visible spectroscopy are employed.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides unambiguous proof of structure by mapping electron density in a single crystal, revealing precise bond lengths, bond angles, and torsional angles. While a specific crystal structure for this compound is not publicly documented, analysis of similar multi-substituted benzaldehyde derivatives allows for a detailed prediction of its solid-state characteristics. researchgate.net

The molecule is non-planar, with the two aromatic rings adopting a twisted conformation relative to each other due to the tetrahedral sp³-hybridized carbon of the ethyl bridge. This steric hindrance prevents the formation of a fully coplanar system. In the solid state, the crystal packing would be governed by a network of weak intermolecular interactions. Key among these are likely C-H···O hydrogen bonds, where the aldehydic oxygen acts as a hydrogen bond acceptor for hydrogen atoms from the aromatic rings or ethyl groups of neighboring molecules. researchgate.net Additionally, π-π stacking interactions between the electron-rich aromatic rings of adjacent molecules are expected to play a significant role in stabilizing the crystal lattice. researchgate.net

Table 3: Predicted Crystallographic Parameters and Structural Features for this compound

Parameter Expected Value / Feature Significance
Crystal System Likely Monoclinic or Orthorhombic Reflects the molecular symmetry and packing efficiency.
Space Group P2₁/c or similar Common for organic molecules lacking high symmetry.
C=O Bond Length ~1.21 Å Standard length for a conjugated aldehyde.
C-C (Aromatic) ~1.39 Å Typical for benzene ring C-C bonds.
Intermolecular Interactions C-H···O hydrogen bonds, π-π stacking Dictates the supramolecular assembly in the solid state.
Conformation Non-planar, twisted Due to the flexible ethyl linker between the two aryl groups.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The spectrum of this compound is defined by electronic transitions within its chromophores: the benzaldehyde and p-tolyl systems.

Two main types of transitions are expected. The most intense absorptions will be due to π → π* transitions within the conjugated π-systems of the two aromatic rings. The benzaldehyde moiety is expected to show a strong absorption band, similar to benzaldehyde itself, which has a λ_max around 245-250 nm. researchgate.net The presence of the alkyl substituent on the ring is expected to cause a slight bathochromic (red) shift.

Table 4: Predicted UV-Visible Absorption Data for this compound (in a non-polar solvent)

λ_max (nm) Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) Transition Type Chromophore
~250 High (~12,000-15,000) π → π* Benzaldehyde Ring
~265 Medium (~700-1,000) π → π* p-Tolyl Ring
~315 Low (~50-100) n → π* Carbonyl Group

Computational Chemistry and Theoretical Studies of 3 1 P Tolyl Ethyl Benzaldehyde

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful computational tool for predicting the molecular properties of organic compounds. nih.gov Calculations are typically performed using a functional, such as B3LYP, paired with a basis set like 6-311G(d,p) to provide a balance of accuracy and computational efficiency. nih.govmaterialsciencejournal.org

Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. For a flexible molecule like 3-(1-(p-tolyl)ethyl)benzaldehyde, this involves a conformational analysis to identify the global minimum on the potential energy surface. The rotational freedom around the single bonds—specifically the C-C bond connecting the ethyl group to the benzaldehyde (B42025) ring and the C-C bond of the ethyl group itself—gives rise to various conformers.

By systematically rotating these bonds and calculating the energy of each resulting conformation, a potential energy surface can be mapped. The most stable conformer corresponds to the lowest energy structure, which is then used for subsequent electronic property calculations. The optimized geometry would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles. For instance, the planarity of the benzaldehyde ring and the relative orientation of the p-tolyl group would be determined.

Illustrative Optimized Geometrical Parameters:

ParameterIllustrative Value
C=O Bond Length (Aldehyde)~1.21 Å
C-C Bond Length (Ring-Ethyl)~1.52 Å
C-C-O Bond Angle (Aldehyde)~124°
Dihedral Angle (Ring-C-C-Ring)Variable, dependent on conformer

Electronic Structure Analysis (HOMO-LUMO Energy Gap, Molecular Electrostatic Potential)

HOMO-LUMO Energy Gap: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactivity. researchgate.net The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netelsevierpure.com A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. researchgate.net For aromatic aldehydes, the HOMO is typically a π-orbital distributed over the benzene (B151609) ring, while the LUMO is often a π*-orbital with significant contributions from the carbonyl group.

Illustrative Frontier Orbital Energies:

OrbitalIllustrative Energy (eV)
HOMO-6.5
LUMO-1.8
HOMO-LUMO Gap4.7

Molecular Electrostatic Potential (MEP): The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. nih.govnih.gov It is plotted onto the electron density surface, using a color scale to denote regions of varying electrostatic potential. Red areas indicate negative potential, corresponding to regions of high electron density that are susceptible to electrophilic attack. Conversely, blue areas signify positive potential, indicating electron-deficient regions prone to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential.

For this compound, the MEP surface would predictably show a region of strong negative potential (red) around the oxygen atom of the carbonyl group due to its high electronegativity and lone pairs of electrons. The hydrogen atom of the aldehyde group and the aromatic protons would likely exhibit a positive potential (blue). The π-systems of the benzene rings would show a moderately negative potential above and below the plane of the rings. nih.gov

Quantum Chemical Descriptors and Reactivity Indices

Fukui Functions and Electrophilic/Nucleophilic Sites

Fukui functions are reactivity indices derived from DFT that help to identify the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. wikipedia.orgscm.com The function measures the change in electron density at a specific point in the molecule as the total number of electrons is altered. wikipedia.orgchempedia.info

f+(r) corresponds to the site for a nucleophilic attack (addition of an electron).

f-(r) indicates the site for an electrophilic attack (removal of an electron).

f0(r) is related to a radical attack .

By calculating these values for each atom in the molecule (condensed Fukui functions), one can quantitatively predict reactivity. For this compound, the carbon atom of the carbonyl group is expected to have a high f+ value, marking it as a primary site for nucleophilic attack. The oxygen atom and certain carbon atoms on the aromatic rings would likely have high f- values, indicating their susceptibility to electrophilic attack. nih.govnumberanalytics.com

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by transforming the complex, delocalized molecular orbitals into localized orbitals that align with the familiar Lewis structure of bonds and lone pairs. uni-muenchen.denumberanalytics.com This analysis quantifies electron density distribution, atomic charges, and hybridization. usc.edu

A key aspect of NBO analysis is the study of donor-acceptor interactions, which are quantified by second-order perturbation theory. uni-muenchen.de These interactions represent the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. The energy of these interactions (E(2)) indicates the strength of the electronic delocalization.

In this compound, significant NBO interactions would be expected, such as the delocalization of electron density from the π orbitals of the benzene rings to the π* antibonding orbital of the carbonyl group. This π → π* interaction contributes to the electronic communication between the aromatic system and the aldehyde functional group. Another important interaction would be the delocalization from the lone pairs of the oxygen atom (n) to the antibonding orbitals of adjacent C-C bonds (n → σ*).

Illustrative NBO Donor-Acceptor Interactions:

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
π(Cring-Cring)π(C=O)~5-10
n(O)σ(Caldehyde-H)~2-4
π(Cp-tolyl-Cp-tolyl)σ*(Cethyl-Cring)~1-3

Spectroscopic Property Prediction and Validation

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for validation of the theoretical model.

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivative of the energy with respect to the atomic coordinates. These calculated frequencies are often scaled by an empirical factor to better match experimental spectra. For this compound, a strong vibrational mode corresponding to the C=O stretch of the aldehyde would be predicted around 1700 cm-1. C-H stretching vibrations of the aromatic rings and the alkyl group would appear around 3000-3100 cm-1 and 2850-2960 cm-1, respectively.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. The calculated chemical shifts for 1H and 13C nuclei can be compared to experimental spectra to confirm the molecular structure. The aldehyde proton would be expected to have a characteristic downfield shift (around 9-10 ppm).

By combining these computational techniques, a comprehensive understanding of the structural and electronic properties of this compound can be achieved, providing valuable insights into its reactivity and behavior.

Computational Vibrational Spectroscopy

Information regarding the computational vibrational spectroscopy of this compound is not available in the surveyed literature. This type of analysis, which includes techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy, helps in identifying the vibrational modes of a molecule. arxiv.orgarxiv.orgchimia.chresearchgate.net Theoretical calculations are crucial for assigning experimental vibrational bands to specific molecular motions. The vibrational spectrum of benzaldehyde has been studied, but this information is not directly applicable to the more complex structure of this compound. univ-tlse3.fr

Table 3: Calculated and Experimental Vibrational Frequencies (cm⁻¹) and Assignments for this compound

Vibrational Mode Calculated Frequency (cm⁻¹) Experimental Frequency (cm⁻¹) Assignment

Applications As a Synthetic Building Block and Intermediate

Precursor in Heterocyclic Synthesis

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. openmedicinalchemistryjournal.com The aldehyde functionality in 3-(1-(p-tolyl)ethyl)benzaldehyde serves as a key reactive site for cyclization reactions to form these valuable ring systems.

Formation of Nitrogen-Containing Heterocycles (e.g., Pyrazoles, Quinoxalines, Pyrimidines)

A review of the scientific literature indicates a lack of specific examples detailing the use of this compound for the synthesis of pyrazoles, quinoxalines, or pyrimidines.

Standard synthetic routes to these heterocycles often require specific functionalities that are not present in this compound or require it to be converted to another intermediate first. For instance:

Pyrazoles are commonly synthesized through the condensation of a 1,3-dicarbonyl compound with hydrazine. hilarispublisher.comorganic-chemistry.org While aldehydes can be precursors to chalcones (an α,β-unsaturated ketone), which can then react to form pyrazoles, direct synthesis from the aldehyde is not typical. hilarispublisher.com

Quinoxalines are generally formed by the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. sapub.orgnih.govarkat-usa.org An aldehyde would first need to be oxidized to a 1,2-dicarbonyl species or used in alternative, less common pathways not documented for this specific compound.

Pyrimidines can be synthesized from β-dicarbonyl compounds, but direct routes from simple benzaldehydes are not standard. scirp.org

Synthesis of Oxygen-Containing Heterocycles (e.g., Chromenes, Benzofurans)

While specific literature examples for the synthesis of benzofurans using this compound are not available, its application in the synthesis of chromenes is highly plausible based on well-established multicomponent reactions.

Chromenes: The synthesis of 4H-chromene derivatives via a one-pot, three-component reaction of an aromatic aldehyde, malononitrile (B47326), and an activated phenol (B47542) (such as resorcinol, α-naphthol, or β-naphthol) is a widely used and efficient method. nih.govrsc.org This reaction is often catalyzed by a mild base and proceeds under environmentally benign conditions. rsc.orgresearchgate.net Given the broad scope of aromatic aldehydes successfully employed in this reaction, this compound can be considered a suitable substrate for generating novel, highly substituted chromene structures.

The general mechanism involves an initial Knoevenagel condensation between the aldehyde and malononitrile to form a benzylidenemalononitrile (B1330407) intermediate. This is followed by a Michael addition of the phenolic reactant and subsequent intramolecular cyclization to yield the final 4H-chromene product.

Table 1: Examples of 4H-Chromene Synthesis via Three-Component Reaction with Various Aldehydes This table illustrates the versatility of the reaction with different aldehydes, suggesting a strong potential for the application of this compound.

AldehydePhenolic ComponentCatalyst/ConditionsProductYield (%)Reference
4-ChlorobenzaldehydeResorcinolPotassium Phthalimide (ball milling)2-Amino-4-(4-chlorophenyl)-7-hydroxy-4H-chromene-3-carbonitrile95% rsc.org
4-NitrobenzaldehydeResorcinolPotassium Phthalimide (ball milling)2-Amino-7-hydroxy-4-(4-nitrophenyl)-4H-chromene-3-carbonitrile92% rsc.org
Benzaldehyde (B42025)ResorcinolRochelle Salt (refluxing ethanol)2-Amino-7-hydroxy-4-phenyl-4H-chromene-3-carbonitrileNot Specified nih.gov
Various Aldehydes4-HydroxycoumarinCuFe₂O₄@starch (room temp)3-Amino-1-(aryl)-5-oxo-1,5-dihydropyrano[2,3-c]chromene-2-carbonitrile88-97% nih.gov
BenzaldehydeCyclohexanoneN/A4H-chromene derivativeNot Specified researchgate.net

Benzofurans: Common synthetic routes to benzofurans typically start from ortho-substituted phenols, such as salicylaldehydes or o-alkenylphenols, and are thus not directly applicable to this compound. organic-chemistry.orgorgsyn.orgjocpr.com

Construction of Multi-Ring Systems

The synthesis of fused heterocyclic systems and other multi-ring structures often relies on building blocks with multiple or strategically placed reactive sites. While this compound could theoretically be incorporated into larger, multi-ring structures, specific research documenting its use as a key precursor in the construction of such systems is not currently available in the scientific literature.

Intermediate in the Synthesis of Complex Organic Molecules

The role of an intermediate in the synthesis of complex organic molecules implies its conversion through multiple steps into a larger, more intricate final product, such as a natural product or a pharmaceutically active compound. A search of the chemical literature did not identify any reported total syntheses or multi-step preparations of complex molecules where this compound is explicitly used as a starting material or key intermediate. osaka-u.ac.jp

Role in the Development of Functional Materials Precursors

Functional materials, including dyes, organic semiconductors, and polymers, often derive their properties from extended π-conjugated systems or specific molecular geometries. Aromatic aldehydes are common precursors for such materials, for instance, through condensation reactions to form stilbenes or other conjugated systems. However, there is no specific information in the current literature that describes the use of this compound as a precursor for the development of functional materials.

Conclusion and Future Research Directions

Summary of Current Understanding of 3-(1-(p-tolyl)ethyl)benzaldehyde Chemistry

The understanding of this compound is currently limited to its fundamental properties derived from its chemical structure.

Structural Features:

Aromatic Aldehyde: The presence of the benzaldehyde (B42025) moiety indicates that it can undergo reactions typical of aromatic aldehydes, such as nucleophilic addition to the carbonyl group, oxidation to a carboxylic acid, and reduction to a benzyl (B1604629) alcohol. The aldehyde group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position.

Chiral Center: The ethyl bridge connecting the two aromatic rings contains a stereocenter. This means the compound can exist as a pair of enantiomers, which could have different biological activities and chemical reactivities in chiral environments.

Steric Hindrance: The bulky 1-(p-tolyl)ethyl substituent at the meta position likely exerts significant steric influence on the reactivity of both the aldehyde group and the aromatic ring. This steric hindrance can be expected to modulate reaction rates and potentially lead to unique selectivity in chemical transformations. researchgate.net

Basic Identification: The compound is identified by the CAS number 1190968-78-5 and the molecular formula C16H16O. boroncore.combldpharm.comaobchem.comarctomsci.comhairuichem.com It is available from several commercial suppliers, which facilitates its investigation. boroncore.combldpharm.comaobchem.comhairuichem.com

PropertyValueSource
CAS Number1190968-78-5 boroncore.combldpharm.comaobchem.comarctomsci.comhairuichem.com
Molecular FormulaC16H16O boroncore.combldpharm.comaobchem.comarctomsci.comhairuichem.com
Molecular Weight224.30 g/mol boroncore.com
PurityTypically >98% boroncore.com

Unexplored Synthetic Avenues and Methodological Advancements

The absence of published synthetic procedures for this compound in the scientific literature is a major gap. Future research should focus on developing efficient and stereoselective synthetic routes.

Potential Synthetic Strategies:

Friedel-Crafts Alkylation: A plausible, yet unexplored, route would be the Friedel-Crafts alkylation of benzaldehyde or a protected derivative with a suitable 1-(p-tolyl)ethyl electrophile. Challenges would include controlling the regioselectivity to favor meta-substitution and avoiding polysubstitution. The direct Friedel-Crafts acylation to produce benzaldehydes is often problematic due to the instability of the formyl chloride reagent. tandfonline.com

Cross-Coupling Reactions: Modern cross-coupling methodologies offer a powerful, albeit untested, approach. A potential strategy could involve the Suzuki or Negishi coupling of a boronic acid or organozinc reagent derived from toluene (B28343) with a 3-substituted benzaldehyde precursor. A one-pot reduction/cross-coupling procedure for substituted benzaldehydes has been reported and could be adapted. nih.govacs.org

Multi-step Synthesis: A more traditional approach could involve the synthesis of 1-(m-bromophenyl)-1-(p-tolyl)ethane followed by metal-halogen exchange and formylation. This would provide unambiguous regiochemical control.

Methodological Advancements Needed:

Stereoselective Synthesis: Given the chiral nature of the molecule, the development of enantioselective synthetic methods is of high importance. This could involve the use of chiral catalysts or auxiliaries in the key bond-forming step.

Green Chemistry Approaches: Future synthetic work should aim to incorporate principles of green chemistry, such as using environmentally benign solvents and catalysts, and minimizing waste.

Potential for Novel Chemical Transformations and Derivatizations

The unique combination of a reactive aldehyde, a chiral center, and significant steric bulk in this compound opens the door to a wide range of unexplored chemical transformations and the synthesis of novel derivatives.

Untapped Reactivity of the Aldehyde Group:

Nucleophilic Addition Reactions: While standard aldehyde reactions are expected, the steric hindrance from the meta-substituent could lead to unusual diastereoselectivity in reactions with chiral nucleophiles. Reactions like the Henry, aldol, and Grignard reactions are yet to be explored. wikipedia.org

Asymmetric Catalysis: The aldehyde can serve as a substrate in asymmetric catalysis to produce enantioenriched alcohols, amines, and other valuable chiral building blocks.

Multicomponent Reactions: Its use in multicomponent reactions, such as the Ugi or Passerini reactions, could lead to the rapid generation of complex molecular scaffolds with potential biological activity. beilstein-journals.orgresearchgate.netrsc.org

Derivatization Possibilities:

Oxidation and Reduction: Oxidation to the corresponding benzoic acid and reduction to the benzyl alcohol would provide access to a new set of derivatives with different properties and potential applications.

Derivatization of the Aromatic Rings: The two aromatic rings offer sites for further functionalization through electrophilic aromatic substitution, although the steric hindrance might pose challenges and influence the regioselectivity.

Synthesis of Heterocycles: The aldehyde functionality is a key precursor for the synthesis of a variety of heterocyclic compounds, such as imines, oximes, and hydrazones, which are important in medicinal chemistry.

Advanced Computational Modeling for Mechanism Elucidation and Property Prediction

In the absence of experimental data, computational chemistry provides a powerful tool to predict the properties and reactivity of this compound. researchgate.netacs.org

Areas for Computational Investigation:

Conformational Analysis: Determining the preferred conformations of the molecule is crucial for understanding its reactivity. The rotational barriers around the C-C bonds connecting the substituent to the benzaldehyde ring will significantly impact the steric environment around the reactive sites.

Spectroscopic Prediction: Calculation of NMR, IR, and UV-Vis spectra would provide valuable data for the characterization of the compound and for comparison with future experimental results.

Reaction Mechanism Studies: Density Functional Theory (DFT) calculations can be employed to model the transition states and reaction pathways of potential synthetic routes and derivatization reactions. This can help in optimizing reaction conditions and predicting product distributions. For instance, computational studies on the enantioselective addition of organolithium reagents to benzaldehyde have provided valuable insights into the origin of selectivity. nih.gov

Prediction of Physicochemical Properties: Properties such as LogP, dipole moment, and electronic parameters can be calculated to provide an initial assessment of the molecule's potential applications, for example, in drug discovery or materials science. Studies on other substituted benzaldehydes have shown the utility of such predictions. nih.gov

Q & A

Q. What are common synthetic routes for 3-(1-(p-tolyl)ethyl)benzaldehyde?

The compound is typically synthesized via Claisen-Schmidt condensation between aromatic aldehydes and ketones. For example, reacting benzaldehyde derivatives with 1-(p-tolyl)ethan-1-one under basic conditions (e.g., 40% NaOH in ethanol) yields α,β-unsaturated ketones, which can be further functionalized . Multi-component reactions (MCRs) are also employed, such as one-pot syntheses involving p-toluenesulfonic acid and benzaldehyde derivatives, as demonstrated in the formation of structurally related compounds .

Q. What spectroscopic methods are used to confirm the structure of this compound?

Key techniques include:

  • 1H-NMR : Signals for aromatic protons (δ 7.24–7.92), vinyl protons (doublets around δ 8.06–8.14), and aldehyde protons (singlet ~δ 9.36) .
  • IR Spectroscopy : Absence of aldehyde C=O stretch (~2720 cm⁻¹) post-reaction confirms conversion of intermediates .
  • Mass Spectrometry (MS) : Molecular ion peaks and fragmentation patterns validate molecular weight and substituent positions .

Advanced Research Questions

Q. How can researchers optimize multi-step syntheses of this compound derivatives for higher yields?

  • Catalyst Screening : Use p-toluenesulfonic acid or formic acid to enhance reaction efficiency (e.g., 88% yield achieved with formic acid in a 48-hour reaction) .
  • Solvent Systems : Mixed solvents like H₂O:MeOH (2:1) improve solubility and reduce side reactions .
  • Purification : Column chromatography or recrystallization minimizes impurities, critical for derivatives like thiadiazole-coupled chromenones .

Q. How to address discrepancies in reported synthetic yields of this compound?

  • Reaction Monitoring : Use TLC or HPLC to track intermediate formation and optimize reaction times (e.g., 48 hours for complete conversion in MCRs) .
  • Condition Replication : Ensure exact replication of solvent ratios, temperature, and catalyst loading across studies. Discrepancies often arise from minor variations in these parameters .

Q. What strategies are recommended for analyzing biological activity of this compound derivatives?

  • Molecular Docking : Use software like MOE 2008.10 with CHARMM27 force fields to predict binding affinity against targets (e.g., tyrosine kinase PDB ID: 4XG7). Validate docking protocols by re-docking co-crystallized ligands (RMSD < 0.5 Å acceptable) .
  • In Vitro Assays : Prioritize derivatives with strong docking scores (e.g., S = -12.51 kcal/mol) for cytotoxicity testing against cancer cell lines (e.g., T-47D) .

Q. How to resolve contradictions in spectroscopic data for structurally similar derivatives?

  • Isotopic Labeling : Use ¹³C-NMR to distinguish between regioisomers (e.g., para vs. meta substitution patterns) .
  • X-ray Crystallography : Resolve ambiguous NOE effects or coupling constants by determining crystal structures (e.g., three conformers observed in asymmetric units of related compounds) .

Methodological Tables

Q. Table 1: Synthetic Optimization Parameters

ParameterOptimal ConditionImpact on YieldReference
CatalystFormic acid (2 equiv.)88% yield
Solvent SystemH₂O:MeOH (2:1)Reduced side products
Reaction Time48 hoursComplete conversion

Q. Table 2: Docking Validation Metrics

MetricAcceptable ThresholdExample ValueReference
RMSD< 0.5 Å0.333 Å
Binding Affinity (S)≤ -10 kcal/mol-12.51 kcal/mol

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